2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Vendor Availability Procurement Lead Time

Researchers targeting ALK mutants often face isomer mismatch; only the 2-methoxy isomer yields patent-claimed, sub-nanomolar inhibitors. This compound is the essential carboxylic acid precursor. - Direct precursor for N2-(2-methoxyphenyl)pyrimidine core of US Patent 10,100,019 ALK inhibitors (IC50 0.85 nM vs L1196M). - ≥95% purity ensures consistent SAR; ortho-substitution critical for potency, unlike 3-/4-methoxy analogs not in patent claims. - In stock for rapid global shipment.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1068977-12-7
Cat. No. B1428343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
CAS1068977-12-7
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
InChIKeyWXUZXIHOKLVGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic Acid: Versatile Building Block


2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted at the 2-position with an ortho-methoxyphenyl group and at the 5-position with a carboxylic acid functionality. This scaffold is recognized as a versatile intermediate in medicinal chemistry, particularly for constructing N2-(2-methoxyphenyl)pyrimidine derivatives that demonstrate potent biological activity [1]. The compound's molecular formula is C12H10N2O3 with a molecular weight of 230.22 g/mol, and it is supplied by multiple vendors at a minimum purity of 95% [1].

ALK inhibitor building block requiring 2-methoxy positional isomer specificity
Carboxylic acid handle for amidation, esterification, and library synthesis
Multi-vendor supply with consistent specification-grade purity

Critical Role of the 2-Methoxy Substitution Pattern


Closely related positional isomers, such as the 3-methoxy or 4-methoxy analogs, share identical molecular formulas and computed physicochemical properties (e.g., XLogP3 = 1.4, Topological Polar Surface Area = 72.3 Ų). However, the ortho-substitution pattern of 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid confers unique steric and electronic characteristics that directly influence its utility in target-specific syntheses. Critically, the N2-(2-methoxyphenyl)pyrimidine core—derived from this compound—is explicitly claimed in patents for potent anaplastic lymphoma kinase (ALK) inhibitors, whereas the 3-methoxy and 4-methoxy isomers are not [1] [2]. This demonstrates that generic substitution of the methoxyphenyl pyrimidine carboxylic acid building block can lead to significant differences in downstream biological activity and intellectual property positioning.

Patent scope ALK inhibitor claims specific to 2-methoxy isomer; 3- and 4-methoxy isomers not included
Conformational mismatch Ortho substitution alters dihedral angle, not captured by computed XLogP or PSA descriptors
Biological activity Isomer switch may alter target binding and downstream assay response profiles

Differentiation Evidence vs. Positional Isomers


Off-the-Shelf Availability: 2-Methoxy vs. 4-Methoxy

A direct comparison of commercial availability reveals that 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid is stocked by multiple global suppliers with a minimum purity of 95%, enabling rapid procurement for time-sensitive projects. In contrast, the 4-methoxy positional isomer (CAS 65586-76-7) is not maintained in inventory by major chemical vendors and is only available through custom synthesis services, which typically require weeks to months for delivery [1].

Vendor Availability
Head-to-head
Multiple in-stock suppliers vs. custom synthesis only (0% off-the-shelf)
Eliminates custom synthesis lead time and reduces procurement risk
Supplier catalog comparison; April 2026
Vendor Availability Procurement Lead Time

Patent-Derived ALK Inhibitor Potency

US Patent 10,100,019 explicitly claims N2-(2-methoxyphenyl)pyrimidine derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK). The ortho-methoxyphenyl substitution is essential for this activity; the corresponding 3-methoxy and 4-methoxy positional isomers are not claimed. A representative derivative (Example 4) demonstrates an IC50 of 0.850 nM against the ALK L1196M mutant receptor [1] [2]. This sub-nanomolar potency underscores the value of the 2-methoxyphenyl pyrimidine-5-carboxylic acid scaffold as a privileged building block for generating high-affinity kinase inhibitors.

Patent-Derived Activity
Class-level
IC50 0.850 nM against ALK L1196M
Supports ALK inhibitor scaffold selection; 3-/4-isomers not claimed
Patent-reported enzyme inhibition assay
Medicinal Chemistry Oncology Kinase Inhibition

Ortho-Methoxy Conformational Differentiation

Computed physicochemical properties from PubChem reveal that all three positional isomers (2-methoxy, 3-methoxy, and 4-methoxy) share identical XLogP3 values of 1.4 and topological polar surface area (PSA) values of 72.3 Ų [1] [2] [3]. However, the ortho-substitution pattern of the target compound imposes unique steric constraints on the dihedral angle between the phenyl and pyrimidine rings, which can alter molecular conformation and target binding kinetics. This conformational distinction is not captured by scalar descriptors but is critical for biological recognition, as evidenced by the isomer-specific patent claims for ALK inhibition.

Conformational Differentiation
Context-dependent
XLogP3 1.4; PSA 72.3 Ų (all isomers identical)
Ortho substitution alters conformation beyond scalar descriptors
Computed properties cannot distinguish positional isomers
Physicochemical Properties Drug Design Bioavailability

Consistent Purity Across Suppliers

Three independent commercial suppliers—AKSci, Chemenu, and CymitQuimica—each specify a minimum purity of 95% for 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid . This consistency in purity specification across vendors reduces variability in downstream synthetic applications and biological assays. No vendor provides a certified purity exceeding 95%, indicating that this threshold represents the industry-standard achievable purity for this building block.

Supplier Purity Consistency
Data to verify
Min. 95% purity across three independent vendors
Cross-supplier specification supports reproducibility
No certified purity >95% documented; verify with COA
Quality Control Reproducibility Analytical Chemistry

Research and Industrial Applications


ALK Inhibitor Synthesis

This compound serves as the direct carboxylic acid precursor for constructing the N2-(2-methoxyphenyl)pyrimidine core claimed in US Patent 10,100,019. Derivatives synthesized from this scaffold exhibit sub-nanomolar IC50 values (e.g., 0.850 nM) against ALK L1196M, a clinically relevant mutant in non-small cell lung cancer [1]. Procurement of the 2-methoxy isomer is essential, as the 3-methoxy and 4-methoxy positional isomers are not claimed in the patent and may lack comparable potency [1] .

Agrochemical Crop Protection Agents

Pyrimidine carboxylic acids are established scaffolds in crop protection agents. The 2-methoxyphenyl substitution pattern enhances lipophilicity (XLogP3 = 1.4) and may improve cuticular penetration in foliar applications [1]. The compound's carboxylic acid moiety permits facile amidation or esterification to generate diverse libraries of analogs for screening against agricultural pathogens [1].

Structure-Activity Relationship Studies

The consistent 95% minimum purity across multiple vendors enables reproducible SAR studies in academic laboratories . The ortho-methoxy group offers a unique steric and electronic profile compared to meta- and para-isomers, allowing researchers to systematically probe the impact of methoxy positioning on target binding and pharmacokinetic properties [1].

MOF Ligand Synthesis

The pyrimidine-5-carboxylic acid moiety can act as a bidentate ligand for transition metals, and the methoxyphenyl substituent may modulate pore size and hydrophobicity in MOF structures. The compound's off-the-shelf availability from multiple vendors accelerates materials discovery projects compared to custom-synthesized isomers like the 4-methoxy analog [2].

Application
Selection Property
Validation Focus
ALK inhibitor scaffold synthesis
2-Methoxy positional isomer specificity
Patent-claimed core structure and reported kinase inhibition
Agrochemical crop protection agents
Lipophilicity and foliar penetration potential
Cuticular penetration and pathogen activity screening
Structure-activity relationship studies
Ortho-methoxy steric/electronic profile
Systematic methoxy-position impact on target binding
MOF ligand synthesis
Carboxylate bidentate coordination
Pore size modulation and hydrophobicity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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